Cas no 167095-09-2 (MitoMark Red I)

MitoMark Red I structure
Productnaam:MitoMark Red I
MitoMark Red I Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium,9-[4-(chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-, chloride (1:1)
- 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium,9-[4-(chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-, chl
- 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium,9-[4-(chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-, chloride (9CI)
- Chloromethyl-X-rosamine
- CMXRos
- M 7512
- MitoTracker CMXRos
- MitoTracker Red
- MitoTracker Red CMXRos
- MitoMark Red I
- 9-[4-(chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-4-ium chloride
- CHEBI:52156
- GLXC-20031
- 167095-09-2
- MTRed
- 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium,9-[4-(chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-, chloride
- DA-75565
- 9-[4-(Chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride
- Q27123274
- CS-0120923
- SCHEMBL615440
- AKOS040753073
- HY-D1116
- 16-[4-(chloromethyl)phenyl]-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;chloride
-
- Inchi: InChI=1S/C32H32ClN2O.ClH/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32;/h9-12,17-18H,1-8,13-16,19H2;1H/q+1;/p-1
- InChI-sleutel: IKEOZQLIVHGQLJ-UHFFFAOYSA-M
- LACHT: [Cl-].C(C1C=CC(C2C3=CC4CCCN5CCCC(C=45)=C3[O+]=C3C4CCCN5CCCC(C=45)=CC=23)=CC=1)Cl
Berekende eigenschappen
- Exacte massa: 497.9389
- Monoisotopische massa: 530.1891690g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 37
- Aantal draaibare bindingen: 2
- Complexiteit: 995
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 15.5Ų
Experimentele eigenschappen
- PSA: 17.78
MitoMark Red I Beveiligingsinformatie
- Signaalwoord:Warning
- Opslagvoorwaarde:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
MitoMark Red I Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-D1116-50μg |
MitoMark Red I |
167095-09-2 | ≥99.0% | 50μg |
¥1800 | 2024-07-21 | |
MedChemExpress | HY-D1116-500μg |
MitoMark Red I |
167095-09-2 | 500μg |
¥1600 | 2021-07-08 |
MitoMark Red I Gerelateerde literatuur
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
167095-09-2 (MitoMark Red I) Gerelateerde producten
- 2418730-49-9(N-1-(aminomethyl)cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide hydrochloride)
- 1904632-23-0((E)-3-(furan-2-yl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one)
- 332870-48-1(<br>N-(4-Acetyl-phenyl)-2-(5-cyclohexyl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl )-acetamide)
- 922553-57-9(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethane-1-sulfonamide)
- 5790-40-9(1-5-methyl-2-(propan-2-yl)phenoxy-3-(propan-2-yl)aminopropan-2-ol hydrochloride)
- 2172014-64-9(3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl chloride)
- 400080-07-1(5-(Carboxymethyl)-1-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxylic acid)
- 2386535-57-3(1-Tert-butyl 2-methyl 5-fluoropiperidine-1,2-dicarboxylate)
- 2138399-05-8(5-chloro-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]pentanamide)
- 1346600-73-4(naphthalen-1-yl-[1-(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl)indol-3-yl]methanone)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:167095-09-2)MitoMark Red I

Zuiverheid:99%
Hoeveelheid:50μg
Prijs ($):226.0